3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-6-pyridin-4-yl-N-[[4-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4OS/c22-21(23,24)14-3-1-12(2-4-14)11-27-19(29)18-17(25)15-5-6-16(28-20(15)30-18)13-7-9-26-10-8-13/h1-10H,11,25H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVDVMBFXNWENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide (CAS Number: 387831-34-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-proliferative effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C21H15F3N4OS, with a molecular weight of 428.43 g/mol. The structure includes a thieno[2,3-b]pyridine core, which is known for its diverse biological properties. The presence of trifluoromethyl and pyridinyl groups enhances the compound's bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H15F3N4OS |
| Molecular Weight | 428.43 g/mol |
| CAS Number | 387831-34-7 |
| IUPAC Name | 3-amino-6-pyridin-4-yl-N-[4-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyridine-2-carboxamide |
Anti-Proliferative Activity
Research indicates that compounds similar to this compound exhibit significant anti-proliferative activity against various cancer cell lines. For instance, studies involving thieno[2,3-b]pyridine analogues have demonstrated potent inhibition of cell growth in colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines.
In a recent study, a series of thieno[2,3-b]pyridine derivatives were synthesized and evaluated for their anti-cancer properties. The results showed that several analogues inhibited cell growth by more than 85% at a concentration of 1 µM, with IC50 values determined for the most effective compounds.
| Compound ID | Cell Line | % Inhibition (1 µM) | IC50 (µM) |
|---|---|---|---|
| 5a | HCT116 | >85% | 0.5 |
| 5h | MDA-MB-231 | >85% | 0.7 |
| 5i | HCT116 | >85% | 0.6 |
| 5j | MDA-MB-231 | >85% | 0.8 |
The mechanisms underlying the anti-proliferative effects of thieno[2,3-b]pyridine derivatives are attributed to their ability to inhibit specific biological targets such as phosphoinositide-specific phospholipase C (PI-PLC). This inhibition disrupts critical signaling pathways involved in cell proliferation and survival.
Additionally, the presence of the amino group at position 3 is crucial for maintaining activity, as modifications to this group have shown to reduce efficacy significantly. The structural arrangement allows for optimal interactions with target proteins, enhancing biological activity.
Case Studies
- Colorectal Cancer Study : A library of thieno[2,3-b]pyridine analogues was tested against HCT116 cells using a thymidine incorporation assay. The study found that compounds with specific substitutions on the phenyl ring exhibited enhanced anti-proliferative activity compared to unsubstituted analogues.
- Breast Cancer Study : In another investigation focused on MDA-MB-231 cells, several derivatives were shown to induce apoptosis through caspase activation pathways, suggesting that these compounds may also possess pro-apoptotic properties alongside their anti-proliferative effects.
Q & A
Q. How are crystallographic data validated to ensure structural accuracy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
